molecular formula C13H9N3 B11896039 2-(Pyridin-4-yl)-1,8-naphthyridine CAS No. 108959-16-6

2-(Pyridin-4-yl)-1,8-naphthyridine

Cat. No.: B11896039
CAS No.: 108959-16-6
M. Wt: 207.23 g/mol
InChI Key: RYOZBAPFIMZFQA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1,8-naphthyridine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-1,8-naphthyridine typically involves the condensation of appropriate pyridine and naphthyridine precursors. One common method involves the reaction of 4-bromopyridine with 1,8-naphthyridine in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, and requires a base like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction could produce partially or fully reduced naphthyridine compounds.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1,8-naphthyridine
  • 2-(Pyridin-3-yl)-1,8-naphthyridine
  • 2-(Pyridin-4-yl)-quinoline

Uniqueness

2-(Pyridin-4-yl)-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of metal complexes with tailored properties and in the development of novel therapeutic agents .

Properties

CAS No.

108959-16-6

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

2-pyridin-4-yl-1,8-naphthyridine

InChI

InChI=1S/C13H9N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-9H

InChI Key

RYOZBAPFIMZFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

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